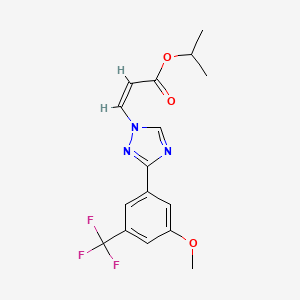
KPT-185
Descripción general
Descripción
Este compuesto ha demostrado un potencial significativo en estudios preclínicos por sus propiedades anticancerígenas, particularmente en el tratamiento de la leucemia mieloide aguda y otros cánceres . KPT-185 funciona bloqueando la exportación nuclear de proteínas supresoras de tumores, restaurando así su función e induciendo apoptosis en las células cancerosas .
Aplicaciones Científicas De Investigación
KPT-185 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: this compound se utiliza como compuesto de herramienta para estudiar el papel de la exportación nuclear en varios procesos celulares.
Biología: En la investigación biológica, this compound se utiliza para investigar los efectos de la inhibición de la exportación nuclear en la regulación del ciclo celular, la apoptosis y la diferenciación.
Medicina: this compound ha mostrado resultados prometedores en estudios preclínicos para el tratamiento de varios cánceres, incluida la leucemia mieloide aguda, el cáncer de pulmón de células no pequeñas y el cáncer de páncreas.
Industria: En la industria farmacéutica, this compound se utiliza en el desarrollo de nuevos fármacos anticancerígenos.
Mecanismo De Acción
KPT-185 ejerce sus efectos inhibiendo el receptor de exportación nuclear CRM1, que es responsable del transporte de proteínas supresoras de tumores fuera del núcleo. Al bloquear CRM1, this compound previene la exportación de estas proteínas, lo que lleva a su acumulación en el núcleo. Esto da como resultado la activación de las vías supresoras de tumores, la inducción del arresto del ciclo celular y la apoptosis en las células cancerosas . Los objetivos moleculares de this compound incluyen p53, p21 y otras proteínas supresoras de tumores que desempeñan funciones cruciales en la regulación del crecimiento y la supervivencia celular .
Análisis Bioquímico
Biochemical Properties
KPT-185 interacts with CRM1, a key protein involved in the nuclear export of numerous molecules . By inhibiting CRM1, this compound disrupts the normal function of this protein, leading to a variety of biochemical effects . The compound has been shown to reduce the proliferation of patient-derived acute myeloid leukemia cells .
Cellular Effects
This compound has significant effects on various types of cells. It induces cell cycle arrest in the G1 phase and apoptosis in MOLT-4 T cell acute lymphoblastic leukemia cells and in a panel of six non-small cell lung cancer (NSCLC) cell lines . It also reduces the levels of CRM1 protein in the nucleus of these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to CRM1, inhibiting its function and leading to the accumulation of CRM1 cargo proteins in the nucleus . This results in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
Over time, this compound continues to exert its effects on cells, leading to long-term changes in cellular function
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
KPT-185 se sintetiza a través de una serie de reacciones químicas que involucran la formación de un anillo de triazol y la introducción de un grupo trifluorometilo. Los pasos clave en la síntesis incluyen:
Formación del anillo de triazol: Esto involucra la reacción de un derivado de hidrazina apropiado con un compuesto de nitrilo adecuado en condiciones ácidas.
Introducción del grupo trifluorometilo: Este paso involucra la reacción del intermedio de triazol con un agente trifluorometilante, como yoduro de trifluorometilo, en presencia de una base.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y rendimiento consistentes. El compuesto se purifica normalmente mediante técnicas cromatográficas y cristalización .
Análisis De Reacciones Químicas
Tipos de reacciones
KPT-185 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar varios productos de oxidación, dependiendo de las condiciones utilizadas.
Reducción: El compuesto puede reducirse para formar diferentes productos de reducción.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los nucleófilos como aminas, tioles y alcoholes se pueden utilizar en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir diferentes formas reducidas del compuesto .
Comparación Con Compuestos Similares
KPT-185 pertenece a una clase de compuestos conocidos como inhibidores selectivos de la exportación nuclear (SINE). Otros compuestos similares incluyen:
KPT-330 (Selinexor): Un compuesto SINE oral que ha sido aprobado para el tratamiento del mieloma múltiple y el linfoma difuso de células B grandes.
KPT-335 (Verdinexor): Otro compuesto SINE que ha demostrado eficacia en modelos preclínicos de neuroblastoma y otros cánceres.
KPT-350:
Singularidad de this compound
This compound es único en su alta potencia y selectividad para la inhibición de CRM1. Ha demostrado una actividad anticancerígena significativa en varios modelos preclínicos, lo que lo convierte en una herramienta valiosa para estudiar el papel de la exportación nuclear en el cáncer y otras enfermedades . Además, la unión irreversible de this compound a CRM1 lo distingue de otros compuestos SINE, que pueden tener propiedades de unión reversible .
Propiedades
IUPAC Name |
propan-2-yl (Z)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNGWFLRRRYNIL-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C\N1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of KPT-185?
A1: this compound specifically targets Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), a key protein responsible for transporting various molecules, including tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. [, , , , , , , , , ]
Q2: How does this compound interact with CRM1?
A2: this compound irreversibly binds to CRM1, blocking its ability to recognize and bind to cargo proteins carrying a specific nuclear export signal (NES). This effectively traps these cargo proteins, many of which are TSPs, within the nucleus. [, , , , , , , , , ]
Q3: What are the downstream effects of this compound-mediated CRM1 inhibition?
A3: By blocking CRM1, this compound leads to the nuclear accumulation of various TSPs, including p53, FOXO3A, p21, IκB, and others. This accumulation allows these TSPs to exert their regulatory effects within the nucleus, ultimately leading to:
- Inhibition of cell proliferation: this compound disrupts cell cycle progression, primarily by inducing cell cycle arrest at the G1/S checkpoint. [, , , ]
- Induction of apoptosis: The nuclear accumulation of TSPs like p53 activates downstream apoptotic pathways, leading to programmed cell death. [, , , , , , , , ]
- Inhibition of oncogenic signaling pathways: this compound downregulates various oncogenic pathways, including NFκB, PI3K/Akt, and mTOR signaling. [, , , , ]
- Modulation of cellular metabolism: Research suggests that this compound, particularly in combination with mTOR inhibitors, can influence cellular metabolism by impacting pathways like ribosomal biogenesis, glycolysis, and the TCA cycle. [, ]
Q4: Does this compound affect normal cells?
A4: While this compound predominantly targets cancer cells, some studies show that it can also affect normal cells, albeit at much higher concentrations. The differential sensitivity is attributed to the higher dependence of cancer cells on CRM1-mediated nuclear export for survival and proliferation. [, , , ]
Q5: Does this compound influence Epithelial-to-Mesenchymal Transition (EMT)?
A5: Research suggests that this compound can reverse EMT in certain models. It accomplishes this by inducing nuclear retention of F-box protein FBXL5, which promotes the degradation of Snail, a key transcription factor involved in EMT. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C15H15F3N3O3, and its molecular weight is 343.3 g/mol.
Q7: How do structural modifications affect the activity of this compound analogs?
A7: While specific structure-activity relationships for this compound analogs were not extensively discussed in the analyzed papers, research mentions that mutations in the CRM1 binding site for SINE compounds, particularly at Cys-528, can significantly impact their efficacy. This highlights the importance of this specific interaction for this compound's activity. [, ]
Q8: What types of cancer cell lines have shown sensitivity to this compound in vitro?
A8: In vitro studies demonstrate the efficacy of this compound against a wide range of cancer cell lines, including:
- Hematological malignancies: Mantle Cell Lymphoma (MCL), Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), Chronic Lymphocytic Leukemia (CLL) [, , , , , , , , , ]
- Solid tumors: Non-Small Cell Lung Cancer (NSCLC), Colon Cancer, Pancreatic Cancer, Ovarian Cancer, Melanoma, Breast Cancer, Kidney Cancer [, , , , , , , , , , ]
Q9: Has this compound shown efficacy in in vivo models?
A9: Yes, this compound and its analogs (KPT-251, KPT-276, KPT-330) have demonstrated significant antitumor activity in various in vivo models, including xenograft models of MCL, AML, MM, NSCLC, pancreatic cancer, ovarian cancer, and melanoma. These studies highlight the potential of this compound as a therapeutic agent. [, , , , , , , , , , , ]
Q10: Are there any clinical trials investigating this compound?
A10: The research mentions that KPT-330 (selinexor), a clinically relevant analog of this compound, has entered Phase I clinical trials for hematological malignancies and solid tumors. [, , , ]
Q11: What are the potential mechanisms of resistance to this compound?
A11: Although not extensively discussed, research suggests that mutations in the CRM1 binding site for SINE compounds, particularly at Cys-528, can confer resistance. Additionally, alterations in downstream pathways or compensatory mechanisms that bypass CRM1 function could also contribute to resistance. [, ]
Q12: Are there any known biomarkers to predict the efficacy of this compound?
A12: While specific biomarkers for this compound are not extensively discussed, the research suggests that CRM1 expression levels could be a potential predictive biomarker. Tumors with higher CRM1 expression might exhibit increased sensitivity to this compound treatment. [, ] Further research is needed to validate this hypothesis and identify additional biomarkers.
Q13: What analytical techniques are used to characterize and quantify this compound?
A13: The provided research papers employ various standard analytical techniques to investigate this compound and its effects, including:
- Cell viability assays: MTT assay, trypan blue exclusion assay [, , , , , , , , , , , , , , , , ]
- Apoptosis assays: Annexin V/PI staining, Cell Death Detection ELISA [, , , , , , , , , , , , , , ]
- Cell cycle analysis: Flow cytometry with propidium iodide staining []
- Protein analysis: Western blotting, immunofluorescence microscopy, co-immunoprecipitation [, , , , , , , , , , , , , , , , , , , , , ]
- Gene expression analysis: TaqMan Low Density Arrays, microarray analysis [, , , , ]
- Proteomics: Isobaric Tags for Relative and Absolute Quantification (iTRAQ) [, , ]
- Metabolite analysis: Capillary Electrophoresis Mass Spectrometry (CETOF-MS) []
- In vivo imaging: Whole Body Luminescence Imaging (WBLI) []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)
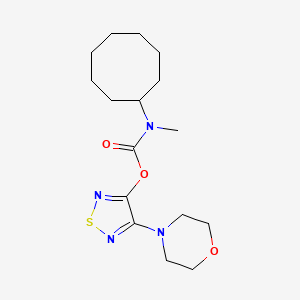


![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)
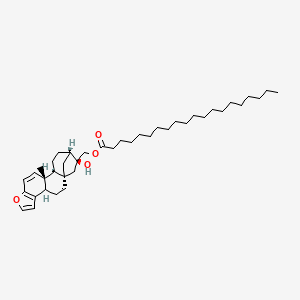
![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)
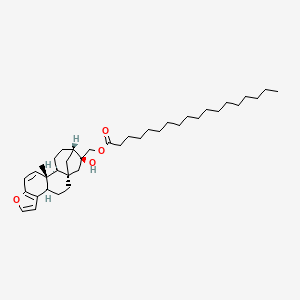
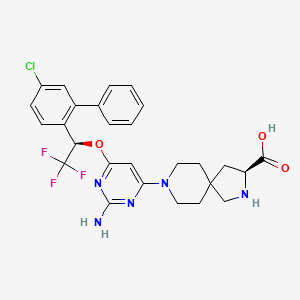

![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)
